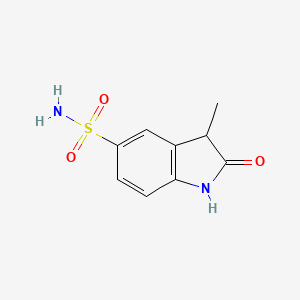

3-Methyl-2-oxoindoline-5-sulfonamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H10N2O3S |

|---|---|

Peso molecular |

226.25 g/mol |

Nombre IUPAC |

3-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide |

InChI |

InChI=1S/C9H10N2O3S/c1-5-7-4-6(15(10,13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)(H2,10,13,14) |

Clave InChI |

OTDIBWCBCLBSHK-UHFFFAOYSA-N |

SMILES canónico |

CC1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations Towards 3 Methyl 2 Oxoindoline 5 Sulfonamide and Analogues

Established Synthetic Routes for the 2-Oxoindoline Core Structure

The 2-oxoindoline, or oxindole (B195798), scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several classical and modern synthetic methodologies.

Classical Methods:

Stollé Synthesis: This method involves the reaction of anilines with α-haloacid chlorides or oxalyl chloride to form an amide intermediate, which then undergoes an intramolecular Friedel-Crafts reaction to yield the oxindole. wikipedia.orgsynarchive.comchemeurope.com

Hinsberg Oxindole Synthesis: This approach utilizes the reaction of secondary aryl amines with the bisulfite adduct of glyoxal (B1671930) to form oxindoles. wikipedia.orgdbpedia.orgdrugfuture.com

Brunner Synthesis: While more commonly associated with the synthesis of 1,2,4-triazoles, variations of the Einhorn-Brunner reaction can be adapted for the synthesis of heterocyclic structures. wikipedia.org

Modern Methods:

More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency, regioselectivity, and functional group tolerance.

Palladium-Catalyzed Cyclization: α-Chloroacetanilides can be converted to oxindoles in good to excellent yields using a palladium catalyst with a suitable ligand, such as 2-(di-tert-butylphosphino)biphenyl. organic-chemistry.org This method demonstrates high functional group compatibility.

Intramolecular α-Arylation: The intramolecular α-arylation of fluoro- and chloro-substituted anilides, mediated by a strong base like potassium tert-butoxide, provides a route to substituted oxindoles. nih.gov

Rhodium-Catalyzed Domino Reactions: A domino conjugate addition-arylation sequence catalyzed by rhodium can be employed for the synthesis of 3-substituted oxindole derivatives. organic-chemistry.org

Table 1: Comparison of Selected Synthetic Routes to the 2-Oxoindoline Core

| Method | Starting Materials | Key Reaction Type | Advantages | Disadvantages | Reference(s) |

| Stollé Synthesis | Anilines, α-haloacid chlorides | Friedel-Crafts acylation | Well-established, good for N-substituted oxindoles | Requires strong Lewis acids, can have regioselectivity issues | wikipedia.orgsynarchive.comchemeurope.com |

| Hinsberg Synthesis | Secondary aryl amines, glyoxal bisulfite adduct | Condensation and cyclization | Access to a variety of substituted oxindoles | Can be limited by substrate scope | wikipedia.orgdbpedia.orgdrugfuture.com |

| Palladium-Catalyzed Cyclization | α-Chloroacetanilides | Intramolecular C-C bond formation | High yields, good functional group tolerance, regioselective | Requires expensive palladium catalyst and ligands | organic-chemistry.org |

Regioselective Introduction of the Sulfonamide Group at the 5-Position of the 2-Oxoindoline Scaffold

The introduction of a sulfonamide group at the 5-position of the 2-oxoindoline ring is a critical step in the synthesis of the target compound. This is typically achieved through a two-step process involving the formation of a sulfonyl chloride precursor followed by an amidation reaction.

Preparation of 2-Oxoindoline-5-sulfonyl Chloride Precursors

The most common method for introducing a sulfonyl chloride group onto an aromatic ring is through chlorosulfonation. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid. The 2-oxoindoline scaffold is activated towards electrophilic substitution, and the directing effects of the amide group and the benzene (B151609) ring generally favor substitution at the 5-position.

The reaction involves the treatment of 2-oxoindoline with an excess of chlorosulfonic acid, often at reduced temperatures to control the reactivity and minimize side reactions. The resulting 2-oxoindoline-5-sulfonyl chloride is a key intermediate that can be isolated or used directly in the subsequent amidation step.

Amidation Reactions for Formation of 2-Oxoindoline-5-sulfonamide (B23527) Derivatives

The 2-oxoindoline-5-sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by amines to form the corresponding sulfonamide. The reaction is typically carried out by treating the sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine in a suitable solvent.

For the synthesis of 2-oxoindoline-5-sulfonamide, the sulfonyl chloride precursor is reacted with a source of ammonia, such as aqueous or gaseous ammonia. The reaction is often performed in a solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at low temperatures to control the exothermicity of the reaction. The use of a base, such as triethylamine (B128534) or pyridine, may be employed to neutralize the hydrochloric acid generated during the reaction.

Strategies for Stereoselective and Chemo-selective 3-Methylation of the 2-Oxoindoline Ring

The introduction of a methyl group at the 3-position of the 2-oxoindoline ring can be achieved through various methods. The challenge lies in achieving high chemo- and stereoselectivity, particularly when a chiral center is being created.

Enolate Alkylation:

The most common approach for the 3-alkylation of 2-oxoindolines is through the generation of an enolate followed by reaction with an alkylating agent.

Deprotonation: The proton at the 3-position of the 2-oxoindoline is acidic and can be removed by a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, to form the corresponding enolate.

Alkylation: The resulting enolate is a potent nucleophile and can react with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to introduce the methyl group at the 3-position.

The stereoselectivity of this reaction can be controlled by using chiral auxiliaries or chiral phase-transfer catalysts. For instance, attaching a chiral auxiliary to the nitrogen of the oxindole can direct the approach of the alkylating agent, leading to the preferential formation of one enantiomer.

Other Methods:

Reductive Alkylation: In some cases, a 3-methylene-2-oxoindoline intermediate can be subjected to a reductive methylation process.

Transition Metal-Catalyzed Cross-Coupling: While less common for simple methylation, palladium- or nickel-catalyzed cross-coupling reactions could potentially be employed with appropriate precursors.

Advanced Synthetic Techniques and Green Chemistry Considerations in Oxoindoline-Sulfonamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of complex molecules like oxoindoline-sulfonamides.

Advanced Synthetic Techniques:

Flow Chemistry: The use of microreactors and continuous flow systems can offer several advantages, including improved reaction control, enhanced safety, and easier scalability. The synthesis of oxindole derivatives has been explored using flow chemistry, which can be particularly beneficial for hazardous reactions like chlorosulfonation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced reaction times. researchgate.net This technique has been successfully applied to various steps in the synthesis of heterocyclic compounds.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This approach could be explored for the development of novel routes to functionalized oxindoles.

Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, is a major focus.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is preferred as it reduces waste and improves efficiency. The development of reusable catalysts is also an important area of research.

Molecular Characterization and Structural Insights of 3 Methyl 2 Oxoindoline 5 Sulfonamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 3-Methyl-2-oxoindoline-5-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the compound's atomic connectivity, mass, and functional groups.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are predicted based on the well-established electronic environments of the oxindole (B195798) and sulfonamide functional groups.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton. The aromatic protons on the benzene (B151609) ring of the oxindole core are expected to appear in the downfield region (approximately 7.0-8.0 ppm). The proton at the C4 position, being adjacent to the electron-withdrawing sulfonamide group, would likely be the most deshielded. The N-H proton of the oxindole ring typically appears as a broad singlet, often in the range of 10.0-11.0 ppm. The two protons of the sulfonamide (SO₂NH₂) group would also give rise to a singlet, with a chemical shift influenced by solvent and concentration. In related sulfonamide structures, this signal has been observed between 8.78 and 10.15 ppm. rsc.org The methine proton at the C3 position, coupled to the adjacent methyl group, would appear as a quartet, while the methyl protons themselves would present as a doublet.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon (C2) of the lactam is expected to be the most downfield signal, typically appearing around 178 ppm, as seen in similar spiro-oxindole structures. mdpi.com The aromatic carbons would generate signals in the 110-150 ppm range. The sp³-hybridized C3 carbon, bearing the methyl group, would be found further upfield, with the methyl carbon appearing at an even higher field, generally below 20 ppm.

| Atom Type | Signal | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic (C4-H, C6-H, C7-H) | 7.0 - 8.0 | m |

| Indole (B1671886) N-H | ~10.5 | s (br) | |

| Sulfonamide NH₂ | ~8.0 - 10.0 | s (br) | |

| C3-H | ~3.5 | q | |

| C3-CH₃ | ~1.5 | d | |

| ¹³C NMR | C=O (C2) | ~178 | |

| Aromatic (C4, C5, C6, C7, C3a, C7a) | 110 - 150 | ||

| C3 | ~45 | ||

| CH₃ | ~15 |

Mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. For this compound (C₉H₁₀N₂O₃S), the calculated molecular weight is approximately 226.04 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass.

Common fragmentation pathways would likely involve the loss of the sulfonamide group or parts of it. Key expected fragments include:

[M - SO₂NH₂]⁺: Loss of the sulfonamide group.

[M - NH₂]⁺: Loss of the amino radical from the sulfonamide.

[M - CH₃]⁺: Loss of the methyl group from the C3 position.

Cleavage of the heterocyclic ring, leading to further characteristic fragments.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₉H₁₀N₂O₃S]⁺ | 226 | Molecular Ion ([M]⁺) |

| [M - 15]⁺ | 211 | Loss of methyl radical (•CH₃) |

| [M - 80]⁺ | 146 | Loss of sulfonamide group (•SO₂NH₂) |

| [M - 28]⁺ | 198 | Loss of carbonyl group (CO) |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

The N-H stretching vibrations from both the lactam and the sulfonamide NH₂ group would appear in the region of 3200-3400 cm⁻¹. The lactam carbonyl (C=O) group will produce a strong, sharp absorption band, typically around 1700-1720 cm⁻¹. The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bond: an asymmetric stretch typically found between 1320-1310 cm⁻¹ and a symmetric stretch between 1155-1143 cm⁻¹. rsc.org Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Lactam and Sulfonamide) | Stretching | 3200 - 3400 |

| C=O (Lactam) | Stretching | 1700 - 1720 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1310 - 1320 |

| S=O (Sulfonamide) | Symmetric Stretching | 1143 - 1155 |

| S-N (Sulfonamide) | Stretching | ~900 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Conformational Analysis and Investigation of Tautomeric Equilibria for the Oxoindoline-Sulfonamide System

The three-dimensional structure and potential isomerism of the oxoindoline-sulfonamide system are critical to understanding its chemical behavior. Conformational analysis reveals the most stable spatial arrangements of the atoms, while the study of tautomerism identifies possible isomeric forms that exist in equilibrium.

The five-membered ring of the 2-oxindole core is nearly planar, but can exhibit a slight envelope or twist conformation. The methyl group at the C3 position can adopt either a pseudo-axial or pseudo-equatorial orientation, with the latter generally being more energetically favorable to minimize steric hindrance. Rotational freedom exists around the C5-S bond, allowing the sulfonamide group to adopt various conformations relative to the oxindole ring. Studies on aryl-sulfonamides have shown that the amino group of the sulfonamide often lies perpendicular to the plane of the benzene ring. kcl.ac.uk

Tautomerism is a key consideration for this system. The primary and most stable form is the amide (lactam) tautomer. However, it can potentially exist in equilibrium with its lactim tautomer, 3-methyl-5-sulfonamido-2-hydroxy-indole, through proton transfer from the nitrogen to the carbonyl oxygen. Furthermore, the sulfonamide group itself can exhibit tautomerism. While the sulfonamide form (-SO₂NH₂) is predominant, a sulfonimide tautomer (-SO(OH)=NH) is theoretically possible. Computational studies on related sulfonamides have indicated that the sulfonamide tautomer is significantly more stable than the sulfonimide form. nih.gov The equilibrium between these forms is influenced by factors such as solvent polarity and pH.

X-ray Crystallographic Studies of Related Oxoindoline-Sulfonamide Derivatives

While the specific crystal structure of this compound is not reported, analysis of related oxoindoline and sulfonamide derivatives via X-ray crystallography provides valuable insights into its likely solid-state architecture. nih.gov

Structure Activity Relationship Sar Studies of 3 Methyl 2 Oxoindoline 5 Sulfonamide Derivatives

General Principles of Substituent Effects on the 2-Oxoindoline Core Regarding Biological Activity

The 2-oxoindoline core is a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrolidinone ring. nih.gov Substitutions on this core, particularly on the aromatic ring (positions 4, 5, 6, and 7) and the nitrogen atom (position 1), can significantly modulate the biological activity of the resulting derivatives.

The absolute arrangement of substituents, especially at the C-3 position, has a substantial impact on the bioactivity of these compounds. rsc.org The introduction of various functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for specific biological targets.

Research on related 2-oxoindoline derivatives has established several key SAR principles:

Halogenation: The introduction of halogen atoms, such as chlorine, at positions 5, 6, or 7 of the aromatic ring often enhances biological activity. For instance, a 5-chloro or 6-chloro substitution on certain 3-substituted indolin-2-ones has been shown to be favorable for specific inhibitory activities. nih.gov

N-Substitution: The nitrogen atom at position 1 is a common site for modification. Acylation or alkylation at this position can lead to a significant gain in activity against certain targets. Studies on indoline-5-sulfonamides revealed that 1-acylated derivatives were potent inhibitors of carbonic anhydrase (CA) isoforms CA IX and CA XII. nih.gov

Substitution at C-5 and C-6: The placement of methoxy (B1213986) groups at the C-5 and C-6 positions has been explored in the development of c-Src kinase inhibitors. nih.gov These electron-donating groups can influence the electronic distribution of the aromatic system and create specific hydrogen bonding opportunities with target enzymes.

These principles highlight that the 2-oxoindoline core is a versatile scaffold where targeted substitutions can fine-tune the pharmacological profile of the molecule. The electronic nature and position of these substituents are critical in dictating the compound's interaction with its biological target.

Specific Contributions of the 3-Methyl Group to Molecular Recognition and Activity Modulation

The C-3 position of the 2-oxoindoline core is a critical determinant of biological activity, and the stereochemistry at this center can be pivotal. nih.govrsc.org While many potent 2-oxoindoline derivatives feature larger, more complex substituents at C-3, the presence of a simple methyl group is not trivial and imparts specific properties to the molecule.

The primary contributions of the 3-methyl group can be summarized as follows:

Steric Influence: The methyl group provides steric bulk at the C-3 position. This can orient the rest of the molecule within a binding pocket, potentially locking it into a favorable conformation for optimal interaction with the target protein. Conversely, it can also create unfavorable steric clashes, which is a key aspect explored during SAR studies.

Conformational Rigidity: Substitution at the C-3 position, even with a small group like methyl, can restrict the conformational flexibility of the five-membered ring, which may be advantageous for binding affinity by reducing the entropic penalty upon binding.

While extensive research has focused on larger C-3 substituents, the foundational role of a methyl group is to provide a simple, well-defined steric and lipophilic feature that modulates the molecule's fit and interaction within a biological target.

Influence of the 5-Sulfonamide Moiety and its Peripheral Substitutions on Target Binding and Selectivity

The sulfonamide group (-SO₂NH₂) is a cornerstone functional group in medicinal chemistry, found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. ajchem-b.comajchem-b.com Its inclusion at the C-5 position of the 2-oxoindoline core introduces several key features that are critical for biological activity.

The sulfonamide moiety is a strong hydrogen bond donor and acceptor and can act as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov This ability to coordinate with metal ions is a primary mechanism for the inhibition of such enzymes.

SAR studies on various sulfonamide-containing compounds have revealed important trends:

Primary vs. Substituted Sulfonamides: The activity can be heavily dependent on whether the sulfonamide nitrogen is unsubstituted (-SO₂NH₂) or substituted (-SO₂NHR). For many carbonic anhydrase inhibitors, a primary sulfonamide is essential for binding to the zinc ion in the active site. nih.gov

Peripheral Substitutions: When the sulfonamide is part of a larger structure, such as a benzenesulfonamide (B165840) attached to another core, substitutions on the peripheral phenyl ring are crucial. Studies on isatin-sulfonamide hybrids have shown that the nature and position of substituents on the benzenesulfonamide ring dictate the potency and selectivity of the compounds. researchgate.net For example, adding an isopropoxybenzamide group to the sulfonamide moiety resulted in potent antimicrobial and anticancer compounds. researchgate.net

Electronic Effects: The introduction of electron-withdrawing groups, such as a nitro group, on attached aromatic rings can increase the antibacterial activity of some sulfonamide derivatives. nih.gov

The 5-sulfonamide moiety, therefore, serves as a critical pharmacophoric element, providing a key interaction point for target binding. Modifications to its peripheral structure offer a powerful strategy to modulate potency and selectivity.

Comparative SAR Analysis with Other Isatin- and Indole-Sulfonamide Chemotypes

To better understand the unique SAR of 3-Methyl-2-oxoindoline-5-sulfonamide, it is useful to compare it with structurally related chemotypes, namely isatin-sulfonamides and indole-sulfonamides.

Isatin-Sulfonamides: Isatin (B1672199) (1H-indole-2,3-dione) differs from 2-oxoindoline by having a ketone at the C-3 position. This creates a Schiff base when reacted with aminosulfonamides, resulting in a C=N bond at position 3.

SAR of Isatin Core: SAR studies on isatin-sulfonamides have shown that modifications at the 5-position of the isatin ring are effective in increasing inhibitory potency against targets like SARS-CoV 3CLpro. nih.gov Halogenation, particularly with chlorine at C-5, has been shown to produce potent antimicrobial and anticancer agents. researchgate.net

Sulfonamide Moiety: In a series of isatin-based carbonic anhydrase inhibitors, the position of the sulfonamide group on an attached benzene ring (ortho, meta, or para) significantly influenced selectivity for different CA isoforms.

N-Substitution: Substitution on the isatin nitrogen (N-1) with various aryl groups has been systematically studied, with benzoyl and chlorobenzoyl groups yielding highly active compounds. researchgate.net

Indole-Sulfonamides: Indole-based sulfonamides lack the C-2 carbonyl group of the 2-oxoindoline core. The sulfonamide group is often attached to the indole (B1671886) nitrogen (N-1) or at various positions on the aromatic ring.

Point of Attachment: The biological activity of indole-sulfonamides is highly dependent on the attachment point of the sulfonamide group. Indoline-5-sulfonamides have been developed as potent carbonic anhydrase inhibitors. nih.gov

Bis- and Tris-Indoles: Complex structures, such as bis- and tris-indole sulfonamides, have shown significant anticancer and antimalarial activities, which are generally absent in their mono-indole counterparts. acs.org

Substituent Effects: For anticancer activity, substitutions on the benzenesulfonamide ring are critical. Derivatives with 4-CF₃, 4-Cl, and 4-NO₂ groups on this ring were found to be the most potent against certain cancer cell lines. acs.org

The following table provides a comparative summary of the SAR features across these three chemotypes.

| Structural Feature | 2-Oxoindoline-Sulfonamide | Isatin-Sulfonamide | Indole-Sulfonamide |

|---|---|---|---|

| Core Structure | Benzene ring fused to a C-2 carbonyl pyrrolidinone ring. | Indole-2,3-dione; features a ketone at C-3. | Benzene ring fused to a pyrrole (B145914) ring; lacks the C-2 carbonyl. |

| Key C-3 Feature | Alkyl or aryl substituents (e.g., methyl). Stereochemistry is crucial. rsc.org | Typically a C=N bond (Schiff base) linking to the sulfonamide moiety. researchgate.net | Often unsubstituted or part of a larger linked structure. |

| Aromatic Ring SAR (C-5) | The 5-sulfonamide is a key zinc-binding group. nih.gov Halogenation at other positions can enhance activity. | Modifications at C-5 are highly effective for potency. nih.gov 5-Chloro substitution is common. researchgate.net | The 5-position is a viable attachment point for functional groups. |

| N-1 Substitution | Acylation can significantly increase inhibitory activity against certain enzymes. nih.gov | N-acylation with aryl groups is a key strategy for enhancing potency. researchgate.net | A common attachment point for the sulfonamide group itself. |

| Sulfonamide Moiety Role | Acts as a primary binding motif (e.g., zinc coordination). Peripheral substitutions modulate activity. nih.gov | Serves as both a linker and a pharmacophore. Peripheral substitutions are critical for activity. researchgate.net | Key pharmacophore. Halogen or nitro groups on peripheral rings enhance anticancer activity. acs.org |

Computational Chemistry and in Silico Studies of 3 Methyl 2 Oxoindoline 5 Sulfonamide

Molecular Docking Simulations for Ligand-Target Binding Prediction and Elucidation of Binding Modes

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For oxindole (B195798) sulfonamide derivatives, docking studies have been instrumental in identifying key interactions within the active sites of various enzymes, guiding structure-activity relationship (SAR) analysis.

Research on related 2-oxoindoline derivatives has revealed common binding patterns. For instance, molecular modeling of N-substituted-2-oxoindoline benzoylhydrazines targeting the c-MET kinase showed that the 2-oxoindoline core typically occupies a hydrophobic cleft in the enzyme's active site. nih.gov This interaction is often stabilized by hydrogen bonds involving the oxindole's carbonyl oxygen and amide proton, as well as π-alkyl and van der Waals interactions with hydrophobic residues. acs.org

In studies of oxindole sulfonamides as Bruton's tyrosine kinase (BTK) inhibitors, docking simulations identified crucial hydrogen bonds between the sulfonamide group and key amino acids like MET-477. acs.org The oxindole ring consistently engages in hydrophobic interactions, anchoring the ligand within the binding pocket. For example, derivatives of 2-oxoindoline-5-sulfonamide (B23527) demonstrated that substituents on the sulfonamide nitrogen could form additional interactions, significantly influencing binding affinity. A recent study identified free binding energies for these derivatives ranging from -10.8 to -11.1 kcal/mol against BTK. acs.org Similarly, docking of sulfonamide derivatives into other targets like carbonic anhydrase has shown binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov

These studies collectively suggest that for 3-Methyl-2-oxoindoline-5-sulfonamide, the sulfonamide group is critical for forming directed hydrogen bonds with polar residues, while the methyl-substituted oxindole core serves as a hydrophobic anchor.

Table 1: Representative Molecular Docking Results for Oxindole Sulfonamide Derivatives

| Target Protein | PDB ID | Ligand Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | 5P9J | 9f (bromo-substituted) | -11.1 | GLN-412, MET-477, PHE-413, LEU-542 | Hydrogen Bond, π-Alkyl |

| Bruton's Tyrosine Kinase (BTK) | 5P9J | 9g (fluoro-substituted) | -10.8 | GLN-412, MET-477, ASP-539 | Hydrogen Bond, π-σ |

| Carbonic Anhydrase | 1AZM | Dansyl-amine conjugate | -8.2 | N/A | Not Specified |

| c-MET Kinase | 3RHK | 2-oxoindoline hydrazine | N/A | N/A | Hydrophobic, Charge Transfer |

Molecular Dynamics Simulations for Dynamic Characterization of Ligand-Protein Interactions

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. MD simulations are crucial for validating docking poses and understanding how conformational changes in the protein or ligand affect binding.

For sulfonamide derivatives targeting various enzymes, MD simulations have confirmed the stability of ligand-protein complexes predicted by docking. nih.gov In a study on sulfonamides interacting with triose phosphate (B84403) isomerase, MD simulations were performed to characterize the binding sites and estimate interaction energies using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. peerj.com These simulations revealed that strong and favorable Van der Waals interactions were primary drivers for binding affinity. peerj.com

Similarly, MD simulations of newly designed sulfonamide derivatives as BRD4 inhibitors confirmed the sustained stability of the molecules within the binding pocket over the simulation trajectory, providing additional support for the docking results. nih.gov Studies on other oxindole derivatives targeting HIV-1 reverse transcriptase also utilized MD simulations to explain improved activity profiles, showing that stable compounds could form additional, persistent interactions with residues in the binding site. researchgate.net These simulations typically assess parameters like Root Mean Square Deviation (RMSD) to evaluate the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding.

For this compound, MD simulations would be expected to confirm a stable binding mode where the key hydrogen bonds formed by the sulfonamide group and hydrophobic interactions of the oxindole core are maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogs.

For sulfonamide and oxindole derivatives, numerous QSAR studies have been conducted. jbclinpharm.orgnih.gov These models typically use a range of molecular descriptors, including steric, electronic, and thermodynamic properties, to build a predictive relationship. A 3D-QSAR study on oxindole derivatives as 5HT7 receptor inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop models with high statistical reliability (CoMFA: q² = 0.743, r² = 0.985; CoMSIA: q² = 0.608, r² = 0.970). nih.gov The resulting contour maps from these analyses highlighted that steric and electrostatic fields were major contributors to biological activity, providing a roadmap for designing new molecules. nih.gov

In another QSAR study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, the developed model helped to rationalize the observed antiproliferative activity. tandfonline.com Such models indicate that properties like lipophilicity (logP) and specific volumetric and electronic descriptors are critical for activity. scholarsresearchlibrary.com For this compound, a QSAR model would likely indicate that the sulfonamide group contributes significantly to the electronic properties favorable for binding, while the size and substitution pattern on the oxindole ring influence steric and hydrophobic interactions.

Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Oxindole Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Contributing Fields |

|---|---|---|---|---|

| CoMFA | 0.743 | 0.985 | 0.560 | Steric, Electrostatic |

| CoMSIA | 0.608 | 0.970 | 0.619 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide valuable information such as optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and global reactivity descriptors.

For various sulfonamide derivatives, DFT studies have been used to compare calculated spectral data (FT-IR, NMR) with experimental results, confirming molecular structures. nih.govmdpi.com These studies also elucidate the distribution of electron density and identify the most reactive sites in the molecule. The HOMO-LUMO energy gap, a key parameter calculated via DFT, indicates the chemical reactivity and stability of the molecule; a smaller energy gap suggests higher reactivity. nih.gov DFT analysis of quinoline-sulfonamide derivatives revealed that specific compounds exhibited a distinctly low energy gap, correlating with their observed properties. nih.gov

MEP maps visualize the electrostatic potential on the molecule's surface, identifying nucleophilic (negative potential, electron-rich) and electrophilic (positive potential, electron-poor) regions. For sulfonamide-containing compounds, the oxygen atoms of the sulfonyl group and the carbonyl group of the oxindole are typically identified as regions of high negative potential, making them key sites for hydrogen bond acceptance. nih.gov Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can reveal intramolecular charge transfer interactions and their stabilization energies. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches for Novel Scaffold Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.commdpi.com These models serve as 3D queries for virtual screening of large compound libraries to discover novel scaffolds with potential activity.

For sulfonamide-based inhibitors, pharmacophore models consistently highlight several key features. A common model for sulfonamide-containing ligands includes hydrogen bond acceptors (corresponding to the sulfonyl oxygens), a hydrogen bond donor (the sulfonamide N-H), and one or more hydrophobic or aromatic regions. nih.gov A five-featured pharmacophore model developed for sulfonamide chalcone (B49325) derivatives as α-glucosidase inhibitors successfully mapped the crucial interactions required for activity. nih.gov

The development of pharmacophore models for 5-HT7 receptor ligands, including sulfonamide-containing compounds, identified three necessary hydrogen bond acceptor regions, a large hydrophobic region, and two adjacent hydrophobic/aromatic regions as critical for binding. nih.gov For this compound, a hypothetical pharmacophore would include:

Two hydrogen bond acceptors (the two sulfonyl oxygens).

A hydrogen bond donor (the sulfonamide -NH).

An additional hydrogen bond acceptor (the oxindole carbonyl oxygen).

An aromatic/hydrophobic feature (the benzene (B151609) ring of the oxindole).

This model can be used to search for structurally diverse compounds that share the same interaction pattern, potentially leading to the discovery of new lead compounds.

Analysis of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) Metrics

In modern drug discovery, optimizing potency alone is insufficient. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics used to assess the quality of hit and lead compounds, ensuring that potency gains are not achieved at the expense of undesirable physicochemical properties.

Ligand Efficiency (LE) normalizes binding affinity (potency) by the size of the molecule (typically the number of heavy atoms, HA). It is calculated as: LE = -ΔG / HA = (1.37 * pIC50) / HA A higher LE value (typically ≥ 0.3) is desirable, indicating a more efficient binding of the molecule per atom. researchgate.net

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates potency to lipophilicity (logP). It is calculated as: LLE = pIC50 - logP An optimal LLE value for a drug candidate is often considered to be greater than 5, indicating a favorable balance between potency and lipophilicity, which can lead to better ADME (absorption, distribution, metabolism, and excretion) properties.

Future Directions and Emerging Research Opportunities for 3 Methyl 2 Oxoindoline 5 Sulfonamide

Design and Synthesis of Advanced Hybrid Molecules and Multi-Functional Derivatives

A significant future direction lies in the design of hybrid molecules that combine the 3-methyl-2-oxoindoline-5-sulfonamide core with other known pharmacophores. This molecular hybridization strategy aims to create novel chemical entities with synergistic or multi-functional activities. The sulfonamide group is a versatile anchor for chemical modification, and its derivatives have been successfully developed to treat a multitude of diseases, including cancer, viral infections, and inflammatory conditions. nih.govresearchgate.net

Future synthetic strategies could involve:

Coupling with Kinase-Inhibiting Moieties: The oxindole (B195798) core is a privileged structure in the design of kinase inhibitors. Hybrid molecules could be synthesized by linking this compound with fragments known to bind to the ATP-binding site of kinases implicated in cancer, such as VEGFR, EGFR, or BTK. A recent study on other oxindole sulfonamide derivatives demonstrated potent inhibition of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov

Integration with Heterocyclic Scaffolds: Incorporating various heterocyclic rings (e.g., pyrimidine, quinoline, triazole) can modulate the physicochemical properties and biological activity of the parent molecule. For instance, novel diarylpyrimidine derivatives have been designed as potent anti-HIV agents. researchgate.net

Conjugation with Natural Products: Linking the scaffold to natural products with established therapeutic effects could lead to derivatives with enhanced potency or novel mechanisms of action.

These approaches could yield multi-functional derivatives capable of interacting with multiple biological targets, a desirable attribute for treating complex diseases.

| Hybrid Molecule Concept | Rationale | Potential Therapeutic Area |

| Oxindole-Quinoline Hybrid | Combine kinase inhibition (oxindole) with carbonic anhydrase inhibition (quinoline-sulfonamide) | Anticancer (hypoxic tumors) |

| Oxindole-Diarylpyrimidine | Integrate oxindole scaffold with known NNRTIs | Antiviral (HIV) |

| Oxindole-Imine Linker | Connect to five or seven-membered heterocycles via an imine linker | Antidiabetic (α-glucosidase inhibition) |

Strategies for Enhancing Target Selectivity and Potency while Minimizing Off-Target Effects

Achieving high target selectivity is crucial for developing safe and effective therapeutics. For this compound, future research should focus on structure-based drug design and computational modeling to optimize its interactions with specific biological targets.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold—by altering the substitution pattern on the aromatic ring or modifying the sulfonamide group—can elucidate the structural requirements for potent and selective inhibition of a particular target. For example, studies on quinoline-based sulfonamides revealed that the position of the sulfonamide group dramatically influences inhibitory activity against different carbonic anhydrase isoforms. mdpi.comresearchgate.net

Computational Docking and Molecular Dynamics: In silico tools can predict the binding modes of derivatives within the active site of a target protein. nih.gov This allows for the rational design of modifications that enhance binding affinity and selectivity. Such approaches have been used to identify potential targets for oxindole scaffolds by screening large databases of proteins. nih.govresearchgate.net

Selectivity Profiling: Screening optimized derivatives against a panel of related targets (e.g., a kinase panel) is essential to identify and minimize off-target effects. Research on oxindole sulfonamide BTK inhibitors successfully identified compounds with selective cytotoxicity against target-expressing cancer cells over non-target cells. nih.gov

The table below illustrates how minor structural modifications in a related series of quinoline-based sulfonamides significantly impacted their inhibitory potency against cancer-related carbonic anhydrase isoforms.

| Compound Modification | Target | Inhibitory Potency (Kᵢ) |

| para-sulfonamide derivative | hCA IX | 5.5 nM |

| meta-sulfonamide derivative | hCA IX | 8.4 nM |

| para-sulfonamide derivative | hCA XII | 8.7 nM |

Data adapted from studies on quinoline-based benzenesulfonamides. mdpi.com

Exploration of Polypharmacology and Multi-Target Inhibition for Complex Disease Pathologies

Polypharmacology, the concept of a single drug acting on multiple targets, is a promising strategy for treating complex diseases like cancer, neurodegenerative disorders, and metabolic syndrome, which involve intricate biological pathways. rsc.org The inherent versatility of the sulfonamide and oxindole scaffolds makes this compound an excellent candidate for development as a multi-target agent. citedrive.comscilit.com

Future research opportunities in this area include:

Designing Dual-Target Inhibitors: Derivatives could be rationally designed to simultaneously inhibit two distinct but related targets in a disease pathway. For example, a dual inhibitor of a specific kinase and a carbonic anhydrase could be effective in treating hypoxic tumors.

Fragment-Based Screening: The this compound core could be used as a starting fragment in screening campaigns to identify interactions with multiple proteins involved in a particular disease.

Systems Biology Approaches: Analyzing the effect of derivatives on cellular pathways using high-throughput screening can uncover unexpected multi-target activities.

The development of novel sulfonamide derivatives as multi-target antidiabetic agents, which inhibit both α-glucosidase and α-amylase, serves as a successful precedent for this approach. rsc.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the mechanism of action of novel this compound derivatives, the integration of multi-omics data is indispensable. nih.gov This approach provides a holistic view of the cellular response to a compound by combining genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.comrsc.org

Emerging research opportunities include:

Target Identification and Validation: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with a derivative, novel biological targets can be identified and validated. nih.gov

Pathway Analysis: Multi-omics data can reveal which cellular pathways are modulated by the compound, providing insights into its mechanism of action and potential off-target effects. unimi.it

Biomarker Discovery: Identifying specific molecular changes in response to treatment can lead to the discovery of biomarkers for predicting drug efficacy in patients.

While no multi-omics studies have been published specifically for this compound, the general framework for such an investigation is well-established in modern drug discovery. nih.govnih.gov

| Omics Technology | Information Gained | Application in Drug Discovery |

| Transcriptomics | Changes in gene expression (mRNA levels) | Identify gene networks affected by the compound |

| Proteomics | Changes in protein abundance and post-translational modifications | Validate drug targets and identify off-target interactions |

| Metabolomics | Changes in metabolite levels | Uncover alterations in metabolic pathways |

| Integrative Analysis | Holistic view of cellular response | Comprehensive mechanistic understanding and biomarker discovery |

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in living systems. The this compound scaffold could be developed into valuable chemical probes.

Future development in this area would involve:

Synthesis of Tagged Derivatives: The core structure can be modified to include a reporter tag (e.g., a fluorescent dye or biotin) or a photo-affinity label. This allows for the visualization and identification of target proteins within cells.

Target Engagement Studies: Tagged probes can be used to confirm that a drug candidate directly binds to its intended target in a cellular environment, a critical step in drug development.

Functional Studies: By using a probe to selectively inhibit a target protein, its role in various cellular processes can be elucidated.

The development of chemical probes based on other small molecule inhibitors has been successful in validating targets and understanding complex biological pathways. snu.ac.krmdpi.com This approach holds significant potential for advancing our understanding of the targets of novel this compound derivatives.

Q & A

Q. What data management practices ensure traceability and reuse of experimental results?

Q. Tables for Reference

| Solvent | Yield Range (%) | Key Observations |

|---|---|---|

| THF | 60–66 | High polarity improves dissolution of intermediates |

| EtOH | 35–58 | Lower yields due to side reactions at higher temps |

| Acetonitrile | 48–53 | Fast kinetics but moderate purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.